

Application Notes and Protocols for Studying Leukemia Cell Lines with 3-Deazauridine

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Compound of Interest

Compound Name: 3-Deazauridine

Cat. No.: B583639

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Introduction

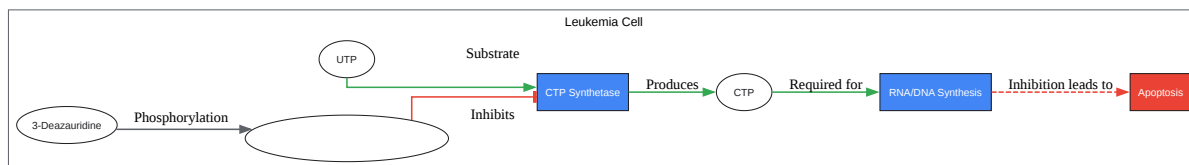
3-Deazauridine (3-DU), a synthetic analog of uridine, is a potent inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo biosynthesis of cytidine triphosphate (CTP). By depleting intracellular CTP pools, **3-Deazauridine** disrupts the synthesis of RNA and DNA, leading to cell growth inhibition and apoptosis. These characteristics make it a valuable tool for studying the metabolic vulnerabilities of cancer cells, particularly in the context of leukemia. Furthermore, **3-Deazauridine** has demonstrated synergistic anti-leukemic effects when combined with other chemotherapeutic agents, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (decitabine). This document provides detailed application notes and experimental protocols for utilizing **3-Deazauridine** in the study of leukemia cell lines.

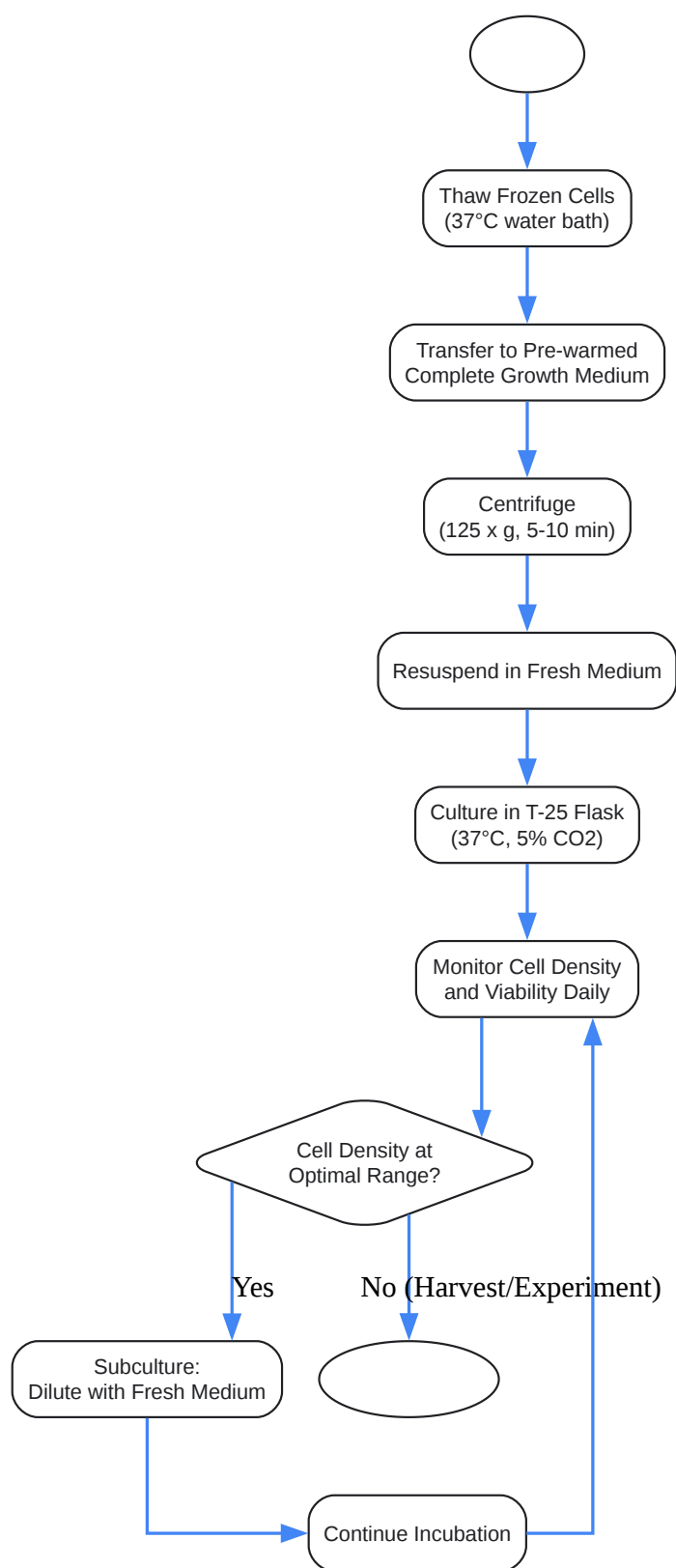
Mechanism of Action

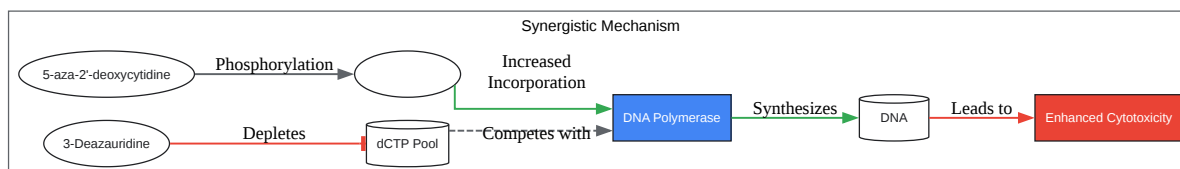
3-Deazauridine exerts its primary cytotoxic effect through the competitive inhibition of CTP synthetase. Upon cellular uptake, it is phosphorylated to its active triphosphate form, **3-deazauridine triphosphate (3-DUTP)**, which then competes with the natural substrate, UTP, for the active site of CTP synthetase. This inhibition leads to a significant reduction in the intracellular pool of CTP, a crucial precursor for nucleic acid synthesis.^[1]

The depletion of CTP has several downstream consequences for leukemia cells:

- Inhibition of RNA and DNA Synthesis: Reduced CTP availability directly hampers the transcription and replication processes essential for cell proliferation and survival.[\[1\]](#)
- Induction of Apoptosis: The cellular stress induced by nucleotide pool imbalance can trigger programmed cell death.
- Synergy with other agents: By depleting CTP, **3-Deazauridine** can enhance the incorporation and efficacy of other nucleoside analogs, such as 5-aza-2'-deoxycytidine, into DNA.[\[2\]](#)[\[3\]](#)







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